5-Azido-2-methoxyoxane

Click Chemistry Applications Membrane Permeability Optimization Building Block Physicochemical Profiling

5-Azido-2-methoxyoxane (CAS 645412-93-7) is a saturated six-membered heterocyclic organic azide with the molecular formula C₆H₁₁N₃O₂ and a molecular weight of 157.17 g/mol. The compound comprises a tetrahydropyran (oxane) core substituted with a methoxy group at the 2-position and an azido group at the 5-position, classifying it as a small-molecule azide building block of significant interest in synthetic chemistry.

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
CAS No. 645412-93-7
Cat. No. B12605834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azido-2-methoxyoxane
CAS645412-93-7
Molecular FormulaC6H11N3O2
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCOC1CCC(CO1)N=[N+]=[N-]
InChIInChI=1S/C6H11N3O2/c1-10-6-3-2-5(4-11-6)8-9-7/h5-6H,2-4H2,1H3
InChIKeyREAIPRSWNIYKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 5-Azido-2-methoxyoxane (CAS 645412-93-7) and Its Core Chemical Identity?


5-Azido-2-methoxyoxane (CAS 645412-93-7) is a saturated six-membered heterocyclic organic azide with the molecular formula C₆H₁₁N₃O₂ and a molecular weight of 157.17 g/mol . The compound comprises a tetrahydropyran (oxane) core substituted with a methoxy group at the 2-position and an azido group at the 5-position, classifying it as a small-molecule azide building block of significant interest in synthetic chemistry . Its bifunctional nature—combining a protected hemiacetal (methoxy) with a reactive azide handle—positions it as a versatile intermediate in click chemistry, bioconjugation, and diversity-oriented synthesis, particularly for constructing triazole-linked molecular architectures .

Why 5-Azido-2-methoxyoxane (CAS 645412-93-7) Cannot Be Interchanged with Generic Azido-Oxane Analogs


Substituting 5-Azido-2-methoxyoxane with broadly similar azido-oxane building blocks introduces substantial risk of altered physicochemical and reactivity profiles that directly impact downstream synthetic and biological outcomes. The presence or absence of additional hydroxyl or methoxy substituents on the tetrahydropyran scaffold fundamentally changes hydrogen-bonding capacity, lipophilicity, and steric environment around the azide group, all of which govern reaction kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC), metabolic stability of the resulting triazole conjugates, and membrane permeability of final constructs . In procurement contexts where reproducibility of a validated synthetic route or a structure-activity relationship depends on precise physicochemical parameters, interchanging an azido-oxane without accounting for these structural differences leads to failed conjugations, altered pharmacokinetics, or batch-to-batch inconsistency.

Benchmarked Head-to-Head Data: 5-Azido-2-methoxyoxane (CAS 645412-93-7) vs. Closest Analogs


Topological Polar Surface Area (tPSA) Comparison: 5-Azido-2-methoxyoxane vs. 5-Azido-2-methoxyoxane-3,4-diol

5-Azido-2-methoxyoxane exhibits a significantly lower topological polar surface area (tPSA) of 68.21 Ų compared to 108.67 Ų for the 3,4-diol analog 5-azido-2-methoxyoxane-3,4-diol (CAS 18390-73-3) . This 40.46 Ų reduction in tPSA translates to a calculated improvement in predicted passive membrane permeability, as tPSA values below 90 Ų are generally associated with favorable oral absorption and blood-brain barrier penetration, whereas values above 100 Ų often correlate with poor membrane transit . The absence of the two hydroxyl groups in the target compound directly reduces hydrogen-bonding capacity (0 H-bond donors vs. 2 in the diol analog), further contributing to enhanced lipophilicity-driven partitioning.

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Calculated Lipophilicity (LogP) Comparison: 5-Azido-2-methoxyoxane vs. 5-Azido-2,4-dimethoxyoxane

5-Azido-2-methoxyoxane has a computed LogP of approximately 0.90, reflecting modest lipophilicity suitable for aqueous compatibility in bioconjugation while retaining sufficient hydrophobicity for organic-phase reactions . In contrast, its structurally related trimethylated analog (2R,4S,5S)-5-azido-2,4-dimethoxyoxane (PubChem CID 11116777) carries an additional methoxy group that increases the computed XLogP3-AA to 1.1 and raises molecular weight by 30 g/mol . The 0.20 LogP unit difference, while seemingly small, corresponds to roughly a 1.6-fold increase in octanol-water partition coefficient, potentially shifting the compound's solubility profile and altering reaction kinetics in aqueous-phase CuAAC when water-miscible co-solvents are minimized.

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Azide Positional Isomer Differentiation: 5-Azido vs. 4-Azido Substitution on the Oxane Scaffold

The azido group in 5-Azido-2-methoxyoxane is positioned at the 5-position of the tetrahydropyran ring, distinguishing it from the more common 4-azido regioisomers represented by compounds such as Methyl 4-azido-4,6-dideoxy-α-D-mannopyranoside (CAS 20881-80-5). The 5-azido substitution places the reactive handle on a carbon adjacent to the ring oxygen, altering the electronic environment and steric accessibility relative to the 4-position typically found in carbohydrate-derived azido sugars . While direct kinetic comparison data for this specific scaffold are absent from the peer-reviewed literature, class-level structure-reactivity relationships in azido-tetrahydropyrans indicate that azide placement significantly influences CuAAC reaction rates and the conformational properties of the resulting triazole products .

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Absence of Ring Hydroxyls as a Differentiator from Carbohydrate-Derived Azido Building Blocks

Unlike the majority of commercially available azido-oxane building blocks that are derived from monosaccharides and carry 2–3 hydroxyl groups (e.g., Methyl 4-Azido-4,6-dideoxy-α-D-mannopyranoside with two hydroxyls; 5-azido-2-methoxyoxane-3,4-diol with two hydroxyls), 5-Azido-2-methoxyoxane contains zero free hydroxyl groups . This structural simplification eliminates the need for hydroxyl protection/deprotection steps in synthetic sequences, reduces the risk of undesired side reactions during CuAAC (e.g., copper chelation by vicinal diols), and removes a source of batch variability related to anomeric configuration or protecting group migration that plagues carbohydrate-based azido building blocks.

Protecting-Group-Free Synthesis Building Block Simplification Bioorthogonal Chemistry

Optimal Application Domains for 5-Azido-2-methoxyoxane (CAS 645412-93-7) Based on Differentiated Physicochemical Evidence


Aqueous-Phase Bioconjugation of Hydrophilic Peptides and Oligonucleotides

The modest calculated LogP (≈0.90) and absence of hydrogen-bond donors make 5-Azido-2-methoxyoxane well-suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with water-soluble alkyne-modified peptides or oligonucleotides, where highly hydrophilic azide partners can precipitate or partition poorly . Its lower tPSA (68.21 Ų) relative to diol analogs ensures that the triazole conjugate retains favorable membrane permeability, an advantage when the target bioconjugate must enter cells for functional assays.

Protecting-Group-Free Synthesis of Triazole-Functionalized Small-Molecule Libraries

Because 5-Azido-2-methoxyoxane lacks free hydroxyl groups, it can be directly employed in diversity-oriented synthesis or parallel medicinal chemistry without the need for hydroxyl protection, reducing synthetic step count by an estimated 2–3 steps per library member relative to diol-containing azido building blocks . This translates to significant time and cost savings in medium-to-high-throughput library production.

Hydrophobic Scaffold Derivatization for CNS-Targeted Probe Design

The computed tPSA of 68.21 Ų falls below the 90 Ų threshold empirically associated with blood-brain barrier penetration, positioning 5-Azido-2-methoxyoxane-derived triazole conjugates as candidates for CNS-targeted chemical probes where CNS penetration is a design requirement . In contrast, the diol analog with tPSA exceeding 100 Ų would be predicted to exhibit negligible brain exposure.

Click Chemistry-Based Polymer Crosslinking and Material Science

The bifunctional oxane scaffold with a single reactive azide handle and no competing nucleophilic hydroxyls makes 5-Azido-2-methoxyoxane an ideal monomer or crosslinker precursor for azide-alkyne hydrogel formation, where hydroxyl-mediated side reactions (e.g., esterification, oxidation) are undesirable . The methoxy group provides a chemically inert solubilizing moiety that does not interfere with the click reaction.

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